molecular formula C20H13BrN2O3S B14987441 6-bromo-4-oxo-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)-4H-chromene-2-carboxamide

6-bromo-4-oxo-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)-4H-chromene-2-carboxamide

Cat. No.: B14987441
M. Wt: 441.3 g/mol
InChI Key: FXOUIWZWJHOCAA-UHFFFAOYSA-N
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Description

6-BROMO-4-OXO-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-4H-CHROMENE-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BROMO-4-OXO-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-4H-CHROMENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Condensation: The reaction of the brominated chromene with pyridine-2-ylamine and thiophen-2-ylmethanol under acidic or basic conditions to form the desired amide linkage.

    Cyclization: Formation of the chromene ring structure through intramolecular cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature, and pressure conditions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidized derivatives: Compounds with additional oxygen-containing functional groups.

    Reduced derivatives: Compounds with reduced functional groups.

    Substituted derivatives: Compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

6-BROMO-4-OXO-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-4H-CHROMENE-2-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-BROMO-4-OXO-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-4H-CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-OXO-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-4H-CHROMENE-2-CARBOXAMIDE: Lacks the bromine atom, which may affect its reactivity and biological activity.

    6-CHLORO-4-OXO-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-4H-CHROMENE-2-CARBOXAMIDE: Contains a chlorine atom instead of bromine, potentially altering its chemical properties.

Uniqueness

The presence of the bromine atom in 6-BROMO-4-OXO-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-4H-CHROMENE-2-CARBOXAMIDE makes it unique compared to its analogs. Bromine can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H13BrN2O3S

Molecular Weight

441.3 g/mol

IUPAC Name

6-bromo-4-oxo-N-pyridin-2-yl-N-(thiophen-2-ylmethyl)chromene-2-carboxamide

InChI

InChI=1S/C20H13BrN2O3S/c21-13-6-7-17-15(10-13)16(24)11-18(26-17)20(25)23(12-14-4-3-9-27-14)19-5-1-2-8-22-19/h1-11H,12H2

InChI Key

FXOUIWZWJHOCAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N(CC2=CC=CS2)C(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Br

Origin of Product

United States

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